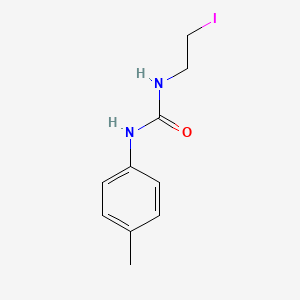

1-(2-Iodoethyl)-3-(4-methylphenyl)urea

説明

1-(2-Iodoethyl)-3-(4-methylphenyl)urea is a urea derivative characterized by a 2-iodoethyl group attached to one nitrogen atom and a 4-methylphenyl group on the other. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

特性

CAS番号 |

15145-46-7 |

|---|---|

分子式 |

C10H13IN2O |

分子量 |

304.13 g/mol |

IUPAC名 |

1-(2-iodoethyl)-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C10H13IN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |

InChIキー |

AIZVQULRTJJXPC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)NC(=O)NCCI |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-iodoethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Reaction of 2-iodoethanol with 4-methylphenyl isocyanate: This step involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the isocyanate group of 4-methylphenyl isocyanate, leading to the formation of the urea derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1-(2-Iodoethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).

科学的研究の応用

1-(2-Iodoethyl)-3-(4-methylphenyl)urea has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

作用機序

The mechanism of action of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The iodoethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The methylphenyl group contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.

類似化合物との比較

Comparison with Similar Urea Derivatives

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea ()

- Structure: Shares the 4-methylphenyl group but replaces the 2-iodoethyl with a morpholino-triazine moiety.

- Synthesis : Prepared via reaction of 4-methylphenyl isocyanate with aniline derivatives, yielding 33% product .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()

- Structure : Features a 4-methoxyphenyl group and a pyrrole-carbonyl substituent.

- Synthesis : Achieved 72% yield via a one-step carbonylation reaction with triphosgene .

- Comparison : The methoxy group (electron-donating) contrasts with the electron-withdrawing iodoethyl group, affecting electronic properties and reaction pathways.

N-[3-(p-toluenesulfonyloxy)phenyl]-N’-[3-(p-methoxybenzenesulfonyloxy)phenyl]urea ()

- Structure : Contains sulfonyloxy groups, which are strong electron-withdrawing substituents.

- Relevance : Sulfonyl groups, like iodine, are good leaving groups, but their steric and electronic effects differ, influencing substitution kinetics .

Physicochemical Properties

生物活性

1-(2-Iodoethyl)-3-(4-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of 1-(2-iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 2-iodoethylamine. The reaction conditions can vary but often utilize solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The yield of this synthesis can range from 40% to 60% depending on the specific conditions used.

Antitumor Activity

Research has shown that derivatives of urea compounds, including 1-(2-iodoethyl)-3-(4-methylphenyl)urea, exhibit significant antitumor properties. For example, studies on similar compounds have indicated that they can inhibit tumor growth in various cancer cell lines, including colon carcinoma (CT-26) and breast cancer models.

- Mechanism of Action : The antitumor activity is often linked to the compound's ability to disrupt microtubule formation and induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can lead to cell cycle arrest, particularly in the G2 phase, followed by apoptosis as indicated by increased sub-G1 cell populations.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 1-(2-iodoethyl)-3-(4-methylphenyl)urea. Preliminary results suggest that while the compound exhibits potent antitumor effects, it also shows a favorable safety profile with limited cytotoxicity against normal human cell lines.

Study 1: In Vitro Evaluation

In a study evaluating the biological activity of related compounds, it was found that 1-(2-iodoethyl)-3-(4-methylphenyl)urea analogs exhibited dose-dependent inhibition of cell proliferation in CT-26 cells. The drug uptake was characterized as rapid, suggesting effective membrane permeability.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| ICEU | CT-26 | 5.0 | Microtubule disruption |

| ICEU | MDA-MB-231 | 7.0 | Apoptosis induction |

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that intraperitoneal administration of similar urea derivatives leads to significant tumor growth inhibition compared to control groups. The biodistribution studies indicated accumulation in tumor tissues, correlating with therapeutic efficacy.

Research Findings

Research has demonstrated that urea derivatives can interact with various biological targets:

- Microtubules : Many studies highlight the ability of these compounds to bind to β-tubulin, disrupting microtubule dynamics which is crucial for cancer cell division.

- Apoptotic Pathways : Enhanced apoptosis through mitochondrial pathways has been observed, with markers such as cytochrome c release being indicative of this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。